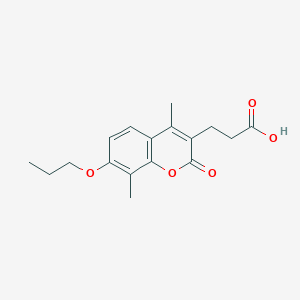

3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid

Descripción

3-(4,8-Dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid is a chromen-based propanoic acid derivative characterized by a 2H-chromen-2-one core substituted with methyl (4,8-position), propoxy (7-position), and a propanoic acid side chain (3-position).

Propiedades

IUPAC Name |

3-(4,8-dimethyl-2-oxo-7-propoxychromen-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-4-9-21-14-7-5-12-10(2)13(6-8-15(18)19)17(20)22-16(12)11(14)3/h5,7H,4,6,8-9H2,1-3H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOFBBHGOBZQIMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CCC(=O)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid typically involves the condensation of appropriate starting materials followed by functional group modifications. One common synthetic route includes the following steps:

Condensation Reaction: The initial step involves the condensation of 4,8-dimethyl-2-oxo-2H-chromen-3-carbaldehyde with propyl alcohol in the presence of an acid catalyst to form the propoxy derivative.

Esterification: The resulting intermediate is then subjected to esterification with propanoic acid under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted chromen-2-one derivatives.

Aplicaciones Científicas De Investigación

3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mecanismo De Acción

The mechanism of action of 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Chromen-Based Propanoic Acid Derivatives

a. 3-{4,8,8-Trimethyl-2-oxo-2H,6H,7H,8H-pyrano[3,2-g]chromen-3-yl}propanoic acid (CAS: 777857-42-8)

- Structural Differences: Contains a fused pyrano-chromen system with additional methyl groups at positions 4,8,6.

- Functional Impact : Increased steric hindrance and lipophilicity compared to the target compound, which lacks fused rings.

- Applications: Not explicitly stated, but similar chromen derivatives are often explored for antimicrobial or anti-inflammatory properties .

b. Methyl 2-(7-Methoxy-2-oxo-2H-chromen-4-yl)acetate (CAS: 153895-84-2)

- Structural Differences: Methoxy substituent at position 7 (vs. propoxy in the target) and an esterified acetic acid side chain (vs. propanoic acid).

- Methoxy is less lipophilic than propoxy, affecting target binding .

Phenylpropanoic Acid Derivatives

a. Chlorinated 3-Phenylpropanoic Acids (Compounds 1–3 from Streptomyces coelicolor)

- Structural Differences: Simple phenyl ring substituted with chlorine and hydroxyl groups (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) vs. chromen core.

- Functional Impact : Chlorinated phenyl derivatives exhibit selective antimicrobial activity against E. coli and S. aureus, attributed to halogen-mediated disruption of bacterial membranes. The chromen system may offer broader π-π stacking interactions but reduced halogen-driven efficacy .

b. 3-(3′-Hydroxyphenyl)propanoic Acid

- Structural Differences: A single phenolic hydroxyl group vs. the chromen-oxygenated system.

- Functional Impact : Demonstrates anti-inflammatory, anti-diabetic, and neuroprotective activities. The chromen derivative’s fused ring system may enhance metabolic stability but reduce solubility, limiting bioavailability .

Heterocyclic Propanoic Acid Derivatives

a. 3-(2-Oxo-2H-pyran-6-yl)propanoic Acid

- Structural Differences : Pyran ring (six-membered, one oxygen) vs. chromen (fused benzene and pyran).

- Functional Impact: Pyran derivatives show moderate antimicrobial activity against Aspergillus niger and Candida albicans. The chromen’s fused system could enhance binding to fungal cytochrome P450 enzymes but with unknown potency .

b. 3-[5-[(4-Chlorophenylamino)methylene]-4-oxo-2-thioxothiazolidin-3-yl]propanoic Acid

- Structural Differences: Thiazolidinone core with a chlorophenyl group vs. chromen.

- Functional Impact: The thioxothiazolidinone moiety confers strong antimicrobial activity, likely through inhibition of bacterial thioredoxin reductase. Chromen derivatives may lack this specific mechanism but could target oxidative stress pathways .

Key Comparative Data Table

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The propoxy and methyl groups on the chromen core may enhance membrane penetration, but comparative pharmacokinetic data are lacking.

- Biological Screening : The target compound’s antimicrobial or metabolic activities remain uncharacterized in the provided evidence, warranting empirical validation.

- Synthetic Accessibility: Chromen derivatives often require multi-step synthesis (e.g., Pechmann condensation), whereas phenylpropanoic acids are more straightforward to functionalize .

Actividad Biológica

3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid is a synthetic organic compound belonging to the chromen-2-one derivative class. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula for 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid is . Its structure includes a chromenone core which is recognized for diverse biological activities.

| Property | Value |

|---|---|

| IUPAC Name | 3-(4,8-dimethyl-2-oxo-7-propoxychromen-3-yl)propanoic acid |

| Molecular Formula | C19H24O5 |

| Molecular Weight | 324.39 g/mol |

| Solubility | Soluble in organic solvents |

Antioxidant Activity

Research indicates that 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular systems. This activity is crucial for preventing cellular damage and may contribute to its protective effects against various diseases.

Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that it may be useful in developing new antimicrobial agents.

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory pathways. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses. This property indicates potential therapeutic applications in treating inflammatory diseases.

The biological effects of 3-(4,8-dimethyl-2-oxo-7-propoxy-2H-chromen-3-yl)propanoic acid are mediated through several mechanisms:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, including COX and lipoxygenase (LOX), thereby reducing inflammation.

- Gene Expression Modulation : It influences the expression of genes associated with oxidative stress and inflammation, promoting a cellular environment conducive to healing.

- Cell Signaling Pathways : The compound interacts with various signaling pathways, including NF-kB and MAPK pathways, which play critical roles in inflammation and cell survival.

Case Studies

-

Study on Antioxidant Activity :

A study evaluated the antioxidant capacity of the compound using DPPH radical scavenging assays. Results indicated a significant reduction in DPPH radicals, suggesting robust antioxidant activity compared to standard antioxidants like ascorbic acid. -

Antimicrobial Efficacy :

In a laboratory setting, the compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at concentrations lower than conventional antibiotics. -

Anti-inflammatory Research :

A recent study investigated the anti-inflammatory effects in a murine model of arthritis. Treatment with the compound significantly reduced swelling and joint damage compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.